2-(1-Ethoxycyclopropyl)acetic acid

Descripción general

Descripción

Acetic acid, a compound with a similar structure, is a colorless liquid organic compound with a pungent smell . When pure, it’s known as glacial acetic acid. Acetic acid is most well-known for its presence in vinegar, but it’s widely used in industrial settings as well .

Synthesis Analysis

The synthesis of similar compounds, like esters, often involves a reaction between a carboxylic acid and an alcohol in the presence of a catalyst such as concentrated sulfuric acid . The exact synthesis process for “2-(1-Ethoxycyclopropyl)acetic acid” would depend on the specific reactants and conditions.Chemical Reactions Analysis

The chemical reactions involving a compound like “2-(1-Ethoxycyclopropyl)acetic acid” would depend on the specific conditions and reactants. Acetic acid, for example, can undergo a variety of reactions, including esterification with alcohols and deprotonation to form acetate ions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Ethoxycyclopropyl)acetic acid” would depend on its exact molecular structure. Acetic acid, for instance, is a colorless liquid that mixes with water, alcohol, and ether in all proportions .Aplicaciones Científicas De Investigación

Chiral Auxiliary Compound

2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, closely related to 2-(1-Ethoxycyclopropyl)acetic acid, has been investigated for its versatility as a chiral phosphonic auxiliary. Preliminary studies indicate its potential in being used as chiral derivatizing agents for amines and alcohols. This is due to the satisfactory separation of diastereomeric alcohols and amines observed in 31P NMR spectra. Moreover, its use as a chiral shift reagent (CSA) also holds promise (Majewska, 2019).

Stress Alleviation in Plants

In the realm of agriculture, 1-Aminocyclopropane-1-carboxylic acid (ACC), which is a precursor molecule to ethylene and often elevated in stressed plants, can be mitigated by ACC deaminase producing beneficial rhizobacteria. This process has been shown to enhance biochemical parameters and cell wall properties in plants under drought and salt stress, ultimately improving bioethanol production parameters (Tiwari et al., 2018).

Biotransformation and Stereochemistry

The biotransformation of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, involving two stereogenic centers, has been studied using bacterial species as biocatalysts. This research highlighted the stereoselective nature of the reactions and the preferential hydrolysis of isomers, providing insights into the configurations of stereogenic centers through NMR chemical shifts of Mosher esters (Majewska, 2015).

Cyclopropyl Synthesis in Organic Chemistry

The synthesis of cyclopropylideneacetates, which are multifunctional building blocks in organic synthesis, involves 2-(1′-mesyloxycyclopropyl)acetic acid as a key intermediate. This synthesis provides a pathway to advanced organic synthesis and highlights the utility of cyclopropyl-based compounds in complex chemical syntheses (Limbach et al., 2004).

Radical Heterolysis in Organic Chemistry

In another study, 2,2-diphenylcyclopropyl group was used to accelerate reactions of alpha-methoxy radicals containing beta-leaving groups. This approach aids in understanding the kinetics and mechanisms of radical reactions, shedding light on the heterolytic cleavage and providing a chromophore for laser flash photolysis kinetic studies (Newcomb & Miranda, 2004).

Mecanismo De Acción

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to 2-(1-ethoxycyclopropyl)acetic acid, have been found to bind with high affinity to multiple receptors .

Mode of Action

The carbonyl oxygen of acetic acid, a related compound, is known to be protonated, which draws electron density away from the carbon and increases its electrophilicity . This could potentially be a mechanism of action for 2-(1-Ethoxycyclopropyl)acetic acid as well.

Biochemical Pathways

It’s worth noting that indole derivatives, which are structurally similar, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetics of non-steroidal anti-inflammatory drugs (nsaids), which include many carboxylic acid derivatives, are often described by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .

Result of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to 2-(1-ethoxycyclopropyl)acetic acid, have been found to have diverse biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the production of acetic acid from fermentation processes has been found to be influenced by factors such as the concentration of the substrate, the presence of microbial inoculum, and stress conditions . .

Safety and Hazards

Direcciones Futuras

The future directions for research on a compound like “2-(1-Ethoxycyclopropyl)acetic acid” would depend on its potential applications. For example, research on acetic acid and similar compounds is currently exploring their use in sustainable technologies, such as the photocatalytic reduction of CO2 .

Propiedades

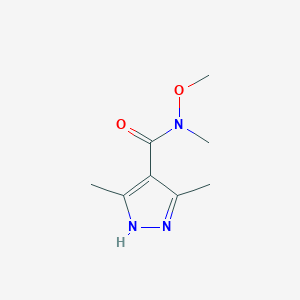

IUPAC Name |

2-(1-ethoxycyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(3-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKURPNEHBYPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Ethoxycyclopropyl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

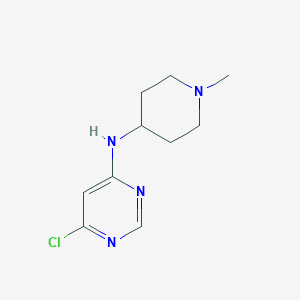

![N-[(oxan-4-yl)methyl]cyclohexanamine](/img/structure/B1465714.png)

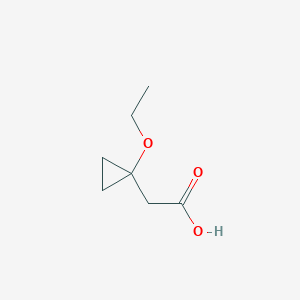

![2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465720.png)

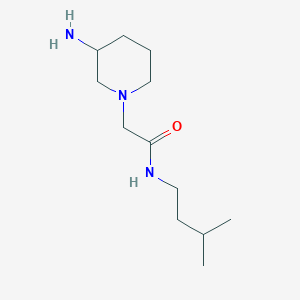

![2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1465721.png)

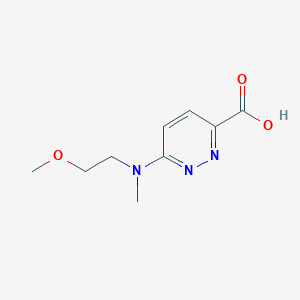

![6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1465731.png)

![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465734.png)